molecular formula C6H8N2O B1312541 1-methyl-1H-pyrrole-2-carbaldehyde oxime CAS No. 55970-42-8

1-methyl-1H-pyrrole-2-carbaldehyde oxime

Cat. No. B1312541
CAS RN: 55970-42-8
M. Wt: 124.14 g/mol
InChI Key: IUPMPNSDKOHWPJ-FNORWQNLSA-N
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Description

1-methyl-1H-pyrrole-2-carbaldehyde oxime is a chemical compound with the CAS Number: 37110-15-9 . It has a molecular weight of 124.14 and its IUPAC name is 1-methyl-1H-pyrrole-2-carbaldehyde oxime . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 1-methyl-1H-pyrrole-2-carbaldehyde oxime is represented by the InChI code: 1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

1-methyl-1H-pyrrole-2-carbaldehyde oxime is a solid substance . The compound has a molecular weight of 124.14 . Unfortunately, specific physical properties like melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Supramolecular Chains and Magnetic Behavior

1-methyl-1H-pyrrole-2-carbaldehyde oxime has been utilized as a ligand in the formation of supramolecular chains. Specifically, its coordination with paramagnetic transition metal ions led to the discovery of a new {Mn(III)25} barrel-like cluster. This cluster is linked via Na(+) cations into a 1D polymeric topology, demonstrating single-molecule magnetic behavior, indicating potential applications in magnetic materials and data storage technologies (Giannopoulos et al., 2014).

Molecular Structure and Hydrogen Bonds

Research into the conformations and hydrogen bonds of pyrrole-2-carbaldehyde oxime isomers has provided valuable insights. NMR studies have shown that the E and Z isomers adopt preferable conformations with syn orientations of the oxime group relative to the pyrrole ring. These conformations are stabilized by intramolecular hydrogen bonds, which have implications for understanding the molecular interactions and stability of these compounds (Afonin et al., 2010).

Synthesis and Chemical Reactivity

The compound has also been involved in studies focusing on the synthesis and reactivity of pyrrole derivatives. For instance, the synthesis and bio-pharmacological evaluation of pyrrole derivatives, including 1-methyl-1H-pyrrole-2-carbaldehyde oxime, have led to the discovery of compounds with significant anti-nociceptic profiles, comparable to existing reference compounds. This research opens avenues for the development of new analgesic and anti-inflammatory agents (Battilocchio et al., 2013).

Organic Synthesis and Material Science

In organic synthesis, the compound has been utilized in experiments towards the synthesis of corrins, highlighting its versatility in organic transformations. The reactions explored offer new pathways for the synthesis of complex organic molecules, which could have applications in pharmaceuticals and material science (Black et al., 1976).

properties

IUPAC Name

(NE)-N-[(1-methylpyrrol-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-8-4-2-3-6(8)5-7-9/h2-5,9H,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPMPNSDKOHWPJ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrrole-2-carbaldehyde oxime

CAS RN

55970-42-8
Record name NSC191942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

Methyl-2-pyrrolecarboxaldehyde (5 g), hydroxylamine hydrochloride (9.55 g) and sodium acetate (11.28 g) were dissolved in methanol (100 ml) and the solution was refluxed for 12 hours. Aftre confirming the completion of the reaction using TLC, the resulting mixture was purified by column-chromatography (ethyl acetate/hexane=3/1) to yield the compound (5.01 g, 88%) as a brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
11.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DP Giannopoulos, A Thuijs, W Wernsdorfer… - Chemical …, 2014 - pubs.rsc.org
The first application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for the coordination of paramagnetic transition metal ions has afforded a new {MnIII25} barrel-like cluster …
Number of citations: 22 pubs.rsc.org
YB Li, X Yan, RD Li, P Liu, SQ Sun, X Wang… - European Journal of …, 2016 - Elsevier
… to afford 1-methyl-1H-pyrrole-2-carbaldehyde oxime 16 as white solid. This crude product was used without purification. A mixture of 1-methyl-1H-pyrrole-2-carbaldehyde oxime (120 mg…
Number of citations: 16 www.sciencedirect.com
D Giannopoulos - 2017 - dr.library.brocku.ca
The employment of 2-pyrrolyloximes, pyridine-2,6-diketones and 3-hydroxy-2-naphthohydroxamic acid in homometallic 3d- and heterometallic 3d/4f-metal cluster chemistry has yielded …
Number of citations: 3 dr.library.brocku.ca
R Zhang, CY Song, Z Sui, Y Yuan, YC Gu… - The Chemical …, 2023 - Wiley Online Library
… Sooner after this report, James and co-workers found that aryl halides (228, X=F, Cl Br and I) could be converted to phenols (230) using 1-methyl-1H-pyrrole-2-carbaldehyde oxime (229…
Number of citations: 3 onlinelibrary.wiley.com
AV Pavlishchuk, A Satska, SV Kolotilov… - Current Inorganic …, 2015 - ingentaconnect.com
… 25NaO20(OMe)12(N3)12(mprao)12 (H2O)2]n, where Mn25 units were linked through Na+, was prepared be reaction of 1-methyl-1H-pyrrole-2-carbaldehyde oxime (Hmprao) with Mn(…
Number of citations: 17 www.ingentaconnect.com
DP Giannopoulos, A Thuijs, W Wernsdorfer… - 2013
Number of citations: 2

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